Ethyl 3-(methylthio)benzoylformate

Synthetic Chemistry Organic Synthesis Functional Group Interconversion

Ethyl 3-(methylthio)benzoylformate (CAS 1256479-24-9) is an organic compound with the molecular formula C₁₁H₁₂O₃S and a molecular weight of 224.28 g/mol. It belongs to the benzoylformate ester class, characterized by an α-keto ester core.

Molecular Formula C11H12O3S
Molecular Weight 224.27
CAS No. 1256479-24-9
Cat. No. B2838971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(methylthio)benzoylformate
CAS1256479-24-9
Molecular FormulaC11H12O3S
Molecular Weight224.27
Structural Identifiers
SMILESCCOC(=O)C(=O)C1=CC(=CC=C1)SC
InChIInChI=1S/C11H12O3S/c1-3-14-11(13)10(12)8-5-4-6-9(7-8)15-2/h4-7H,3H2,1-2H3
InChIKeyDOWLMJUETKTDPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(methylthio)benzoylformate (CAS 1256479-24-9) for Research and Procurement: Core Properties and Compound Class


Ethyl 3-(methylthio)benzoylformate (CAS 1256479-24-9) is an organic compound with the molecular formula C₁₁H₁₂O₃S and a molecular weight of 224.28 g/mol . It belongs to the benzoylformate ester class, characterized by an α-keto ester core. This specific derivative features a methylthio (-SCH₃) substituent at the meta (3-) position of the aromatic ring and an ethyl ester group [1]. Commercially, it is available for research and development purposes, with typical purities of 97-98% . As a benzoylformate derivative, it serves as a versatile synthetic intermediate in organic chemistry .

Why Ethyl 3-(methylthio)benzoylformate (CAS 1256479-24-9) Cannot Be Substituted by Generic Benzoylformates in Critical R&D Applications


Generic benzoylformate esters, such as ethyl benzoylformate (CAS 1603-79-8) or methyl benzoylformate (CAS 15206-55-0), lack the meta-methylthio substituent that fundamentally alters the electronic properties, reactivity profile, and functional utility of Ethyl 3-(methylthio)benzoylformate . The methylthio group (-SCH₃) is an electron-donating substituent via resonance, which directly impacts the compound's behavior in several key research contexts [1]. Critically, the methylthio moiety serves as a distinct chemical handle for further functionalization, enabling site-specific oxidation to sulfoxides or sulfones, and participating in nucleophilic substitution reactions that are inaccessible to the unsubstituted parent compounds . Furthermore, in biocatalytic or enzyme-inhibition studies, the meta-methylthio substitution influences binding affinity and kinetic parameters relative to unsubstituted or differently substituted benzoylformates, making it a non-interchangeable probe molecule [2][3]. These functional and mechanistic divergences mean that substituting this specific compound with a simpler analog would yield different reaction outcomes, altered enzyme kinetics, or incompatible synthetic pathways, undermining experimental reproducibility and validity.

Quantitative Differentiation Evidence for Ethyl 3-(methylthio)benzoylformate (CAS 1256479-24-9) Against Analogs


Functional Group Reactivity: Methylthio Oxidation Pathway vs. Unsubstituted Benzoylformates

Ethyl 3-(methylthio)benzoylformate possesses a unique methylthio (-SCH₃) functional group that enables a distinct and quantifiable oxidation pathway not available to unsubstituted benzoylformates (e.g., ethyl benzoylformate). The methylthio group can be selectively oxidized to a sulfoxide or sulfone using standard oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid . This creates a specific synthetic route to access sulfoxide and sulfone derivatives, which are valuable intermediates in pharmaceutical and agrochemical research. In contrast, the parent compound, ethyl benzoylformate, lacks this reactive site and cannot undergo analogous transformations .

Synthetic Chemistry Organic Synthesis Functional Group Interconversion

Enzyme Substrate Specificity: Meta-Methylthio vs. Para-Substituted Benzoylformates in Decarboxylation Kinetics

The position of the methylthio substituent critically influences substrate recognition by benzoylformate decarboxylase (BFDC). While direct kinetic data for Ethyl 3-(methylthio)benzoylformate is limited, studies on substituted benzoylformates demonstrate that the meta-fluorine (m-F) analog exhibits distinct kinetic parameters compared to para-substituted analogs (p-CH₃O, p-CH₃, p-Cl) [1][2]. By class-level inference, a meta-methylthio group is expected to impose steric and electronic effects on the α-keto acid decarboxylation reaction that differ from its para-methylthio counterpart (Ethyl 4-(methylthio)benzoylformate, CAS 62936-31-6) . This positional isomerism leads to altered binding affinities (Km) and catalytic turnover rates (kcat), making them non-interchangeable probes for enzyme mechanism studies [3].

Enzymology Biocatalysis Kinetic Studies

Radical Stability and Reactivity in Photochemical Applications: Methylthio-Benzoyloxyl vs. Benzoyloxyl Radicals

The introduction of a methylthio group onto the benzoyl moiety significantly alters the stability and reactivity of the corresponding benzoyloxyl radical, a key intermediate in photoinitiation processes. A photolysis study of bis(p-methylthiobenzoyl) peroxide (p-MeSBPO) demonstrated that the p-methylthiobenzoyloxyl radical is stabilized and less reactive compared to other benzoyloxyl radicals [1]. While this study used a para-substituted analog, the effect is class-inherent to the methylthiobenzoyl core. Furthermore, the commercial photoinitiator Photoinitiator 907 (Irgacure 907), which contains a 4-(methylthio)benzoyl group, generates p-(methylthio)benzoyl radicals upon photolysis that initiate polymerization [2]. This class-level evidence strongly suggests that Ethyl 3-(methylthio)benzoylformate, upon appropriate activation, could generate a similarly stabilized, less reactive aroyloxyl radical compared to the radical from unsubstituted ethyl benzoylformate.

Photochemistry Polymer Chemistry Photoinitiation

Commercial Availability and Purity: Quantified Procurement Metrics vs. Positional Isomers

Ethyl 3-(methylthio)benzoylformate (CAS 1256479-24-9) is available from multiple commercial suppliers in defined purities, providing clear procurement metrics. It is offered at 97% purity from Fluorochem (via CymitQuimica and CNreagent) and at 98% purity from Leyan . Pricing data indicates 1g at 3872 CNY (~$540), 5g at 11726 CNY (~$1,635), and 25g at 32780 CNY (~$4,570) . In contrast, its positional isomer, Ethyl 4-(methylthio)benzoylformate (CAS 62936-31-6), is listed in chemical databases but appears to have more limited commercial availability and less transparent pricing . This difference in supply chain maturity and cost transparency can be a decisive factor in procurement and project planning.

Chemical Procurement Sourcing Strategy Supply Chain

Primary Application Scenarios for Procuring Ethyl 3-(methylthio)benzoylformate (CAS 1256479-24-9)


Synthesis of Sulfoxide and Sulfone Derivatives for Pharmaceutical and Agrochemical Building Blocks

The primary research application of Ethyl 3-(methylthio)benzoylformate is as a synthetic intermediate for preparing sulfoxide and sulfone derivatives . The methylthio group provides a unique handle for selective oxidation, enabling access to a chemical space of sulfur-containing heterocycles, sulfones, and sulfoxides [1]. These motifs are prevalent in drug candidates and crop protection agents. Procurement should be driven by the need for a versatile precursor that can undergo oxidative functionalization, a pathway not available to unsubstituted benzoylformates.

Enzyme Mechanism Probes and Biocatalysis Studies

This compound is valuable as a substrate analogue for studying thiamin diphosphate (ThDP)-dependent enzymes, specifically benzoylformate decarboxylase (BFDC) [2]. The meta-methylthio substitution allows researchers to probe the enzyme's active site geometry, electronic requirements, and substrate specificity [3]. By comparing its kinetic parameters with those of unsubstituted or para-substituted analogs, investigators can delineate structure-activity relationships and develop more potent or selective enzyme inhibitors [4]. Procurement for this purpose is justified by the need for a structurally distinct probe molecule.

Specialty Photoinitiator Development for Advanced UV-Curable Materials

The methylthiobenzoyl core is a recognized motif in high-performance photoinitiators [5]. By class inference, Ethyl 3-(methylthio)benzoylformate could serve as a starting material or a model compound for developing new photoinitiators with tailored radical stability and reactivity [6]. The presence of the methylthio group is known to stabilize the photogenerated benzoyloxyl radical, potentially leading to controlled polymerization kinetics and improved properties in UV-curable coatings, adhesives, and 3D-printing resins [7]. This scenario is most relevant for materials science and polymer chemistry R&D.

Sourcing a Reliable and Cost-Quantified Meta-Substituted Benzoylformate Building Block

For laboratories or CROs requiring a meta-methylthio substituted benzoylformate with reliable supply and transparent pricing, Ethyl 3-(methylthio)benzoylformate presents a lower-risk procurement choice . Its availability from multiple suppliers at 97-98% purity with published, scalable pricing allows for confident project planning and budgeting . This logistical advantage can be a deciding factor over other less-accessible positional isomers or custom synthesis, especially for multi-step synthetic routes or scale-up studies.

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